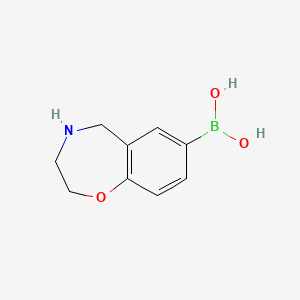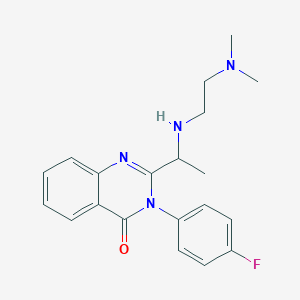![molecular formula C19H14ClN B13938288 9-chloro-8,12-dimethylbenzo[a]acridine CAS No. 63019-52-3](/img/structure/B13938288.png)
9-chloro-8,12-dimethylbenzo[a]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-8,12-dimethylbenzo[a]acridine: is a heterocyclic aromatic compound that belongs to the acridine family. Acridines are known for their wide range of applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chloro group and two methyl groups attached to the acridine core. This structural configuration imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-8,12-dimethylbenzo[a]acridine typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of diphenylamine with chloroform in the presence of a catalyst such as aluminum chloride. This reaction forms the acridine core.
Chlorination: The acridine core is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 9th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
9-Chloro-8,12-dimethylbenzo[a]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium cyanide; often in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-Chloro-8,12-dimethylbenzo[a]acridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives and as a reagent in organic synthesis.
Biology: Studied for its interactions with DNA and proteins, making it useful in biochemical research.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties. Acridine derivatives are known to intercalate into DNA, disrupting cellular processes and exhibiting therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials due to its photophysical properties.
Wirkmechanismus
The mechanism of action of 9-chloro-8,12-dimethylbenzo[a]acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA helix, leading to the inhibition of DNA replication and transcription. The compound can also interact with various enzymes and proteins involved in cellular processes, further contributing to its biological effects. The molecular targets include topoisomerases and other DNA-binding proteins, which play crucial roles in cell division and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: The parent compound of 9-chloro-8,12-dimethylbenzo[a]acridine, known for its wide range of applications.
9-Aminoacridine: Another acridine derivative with similar DNA intercalating properties.
Proflavine: An acridine derivative used as an antiseptic and for its DNA-binding properties.
Uniqueness
This compound is unique due to the presence of both chloro and methyl groups, which impart specific chemical and physical properties. These modifications enhance its ability to interact with biological molecules and improve its stability and solubility compared to other acridine derivatives.
Eigenschaften
CAS-Nummer |
63019-52-3 |
|---|---|
Molekularformel |
C19H14ClN |
Molekulargewicht |
291.8 g/mol |
IUPAC-Name |
9-chloro-8,12-dimethylbenzo[a]acridine |
InChI |
InChI=1S/C19H14ClN/c1-11-14-8-9-16(20)12(2)19(14)21-17-10-7-13-5-3-4-6-15(13)18(11)17/h3-10H,1-2H3 |
InChI-Schlüssel |
WQUHSHLLALRSOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC(=C(C2=NC3=C1C4=CC=CC=C4C=C3)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



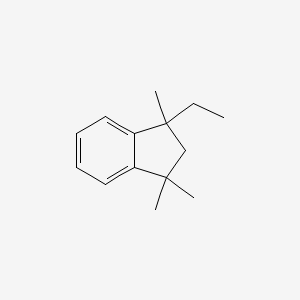
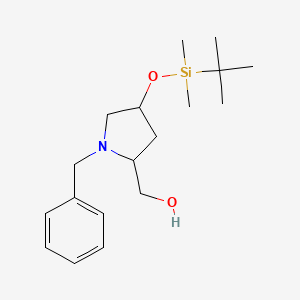
![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13938234.png)
![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)

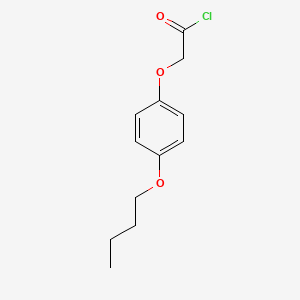
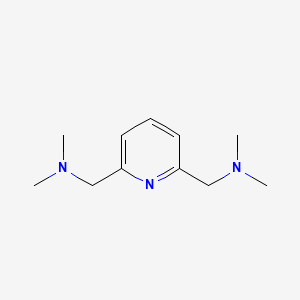

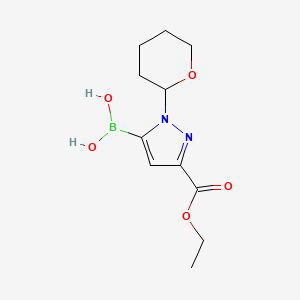
![1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13938274.png)
